tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound adopts a bicyclic structure comprising a morpholine ring fused to a tert-butoxycarbonyl-protected amine group, with an (R)-configured 3-hydroxypropyl side chain at position 2. X-ray crystallography of analogous morpholine derivatives reveals a chair conformation for the six-membered ring, with the tert-butyl group occupying an equatorial position to minimize steric strain. The (R)-stereochemistry at C2 creates a chiral center, as confirmed by specific optical rotation measurements and circular dichroism spectra in related compounds.
Table 1: Key structural parameters from crystallographic analysis
| Parameter | Value | Source |
|---|---|---|
| Morpholine ring puckering | Chair conformation | |
| C2–O1 bond length | 1.423 Å | |
| C4–N1–C3 bond angle | 112.5° |
The hydroxypropyl side chain exhibits staggered conformations relative to the morpholine plane, with torsion angles between -60° and +60° observed in comparable structures. This spatial arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the morpholine oxygen, stabilizing specific conformers.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
KYMQUHWGJBYVCX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, followed by the addition of 3-chloropropanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl group undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | (R)-2-(3-oxopropyl)morpholine-4-carboxylate | 72% | |
| CrO₃ | H₂SO₄, acetone, 0°C | (R)-2-(3-oxopropyl)morpholine-4-carboxylate | 68% | |
| PCC | CH₂Cl₂, rt | (R)-2-(3-oxopropyl)morpholine-4-carboxylate | 85% |
-
Mechanism : The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride abstraction to form a ketone. Chromium-based reagents operate through a cyclic chromate intermediate.
Reduction Reactions
The tert-butyl ester and morpholine ring remain stable under typical reduction conditions, but the carbonyl group (if present post-oxidation) can be reduced:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to rt | (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate | 90% | |
| LiAlH₄ | THF, reflux | (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate | 88% |
-
Selectivity : NaBH₄ selectively reduces aldehydes/ketones without affecting the ester or morpholine ring.
Substitution Reactions
The tert-butyl ester undergoes acid-mediated cleavage to generate reactive intermediates:
-
Case Study : Removal of the tert-butyl group with HCl enables condensation with activated carbonyls (e.g., NHS esters) to form amide bonds .
Nucleophilic Reactions at the Morpholine Nitrogen
The morpholine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C, 12h | (R)-2-(3-hydroxypropyl)-4-benzylmorpholine | 78% | |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C to rt, 4h | (R)-2-(3-hydroxypropyl)-4-acetylmorpholine | 82% |
-
Steric Effects : The tert-butyl group hinders electrophilic attack at the adjacent nitrogen, favoring reactions at the 4-position.
Decarboxylative Amination
Under basic conditions, the carbamate group undergoes decarboxylation akin to Hofmann rearrangement:
| Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cs₂CO₃ | MeCN | 100°C | (R)-3-(morpholin-2-yl)propan-1-ol | 76% | |
| K₂CO₃ | Toluene | 100°C | (R)-3-(morpholin-2-yl)propan-1-ol | 57% |
-
Mechanism : Deprotonation triggers a concerted rearrangement, forming an isocyanate intermediate that hydrolyzes to the amine .
Hydrolysis of the tert-Butyl Ester
Acid- or base-catalyzed hydrolysis yields carboxylic acid derivatives:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (1M), MeOH, reflux | (R)-2-(3-hydroxypropyl)morpholine-4-carboxylic acid | 95% | |
| H₂SO₄ (conc.), H₂O, 80°C | (R)-2-(3-hydroxypropyl)morpholine-4-carboxylic acid | 89% |
Ring-Opening Reactions
The morpholine ring opens under strong acidic or reductive conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48%), Δ | 120°C, 6h | (R)-3-(2-aminoethoxy)propan-1-ol | Synthesis of β-amino alcohols |
| LiAlH₄, THF | Reflux, 8h | (R)-3-(2-hydroxyethylamino)propan-1-ol | Surfactant precursor |
Key Insights
-
Stereochemical Integrity : The (R)-configuration at C2 remains preserved during most reactions unless harsh racemization conditions (e.g., strong base/heat) are applied .
-
Industrial Relevance : Continuous flow reactors optimize yield in ester hydrolysis (95% purity) and decarboxylation (80% conversion).
This compound’s versatility in oxidation, substitution, and ring-modification reactions makes it invaluable in medicinal chemistry and materials science.
Scientific Research Applications
Pharmacological Applications
Mechanism of Action
The compound acts as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1), which is implicated in various neurological and psychiatric disorders. Its ability to modulate receptor activity makes it a candidate for treating conditions such as:
- Depression
- Anxiety Disorders
- Bipolar Disorder
- Attention Deficit Hyperactivity Disorder (ADHD)
- Psychotic Disorders (e.g., schizophrenia)
- Neurodegenerative Diseases (e.g., Alzheimer's disease, Parkinson's disease)
Table 1: Pharmacological Properties and Potential Applications
| Condition | Mechanism | Potential Use |
|---|---|---|
| Depression | Modulation of hTAAR1 | Treatment |
| Anxiety Disorders | Neurotransmitter regulation | Treatment |
| ADHD | Cognitive enhancement | Treatment |
| Schizophrenia | Receptor activity modulation | Treatment |
| Alzheimer's Disease | Neuroprotection | Treatment |
Organic Synthesis
tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate serves as a versatile intermediate in organic synthesis. Its structural features allow it to undergo various chemical transformations, making it valuable for synthesizing complex organic molecules.
Case Study: Synthesis of Morpholino Nucleosides
The compound has been utilized in the synthesis of morpholino nucleosides, which are important for developing antisense oligonucleotides and other therapeutic agents. The condensation reactions under Lewis acid conditions facilitate the formation of these nucleosides, showcasing the compound's utility in medicinal chemistry.
Table 2: Synthetic Applications
| Application Area | Specific Use | Key Insights |
|---|---|---|
| Organic Synthesis | Intermediate for nucleosides | Enables diverse chemical transformations |
| Medicinal Chemistry | Precursor for therapeutic agents | Key role in drug development |
Research indicates that this compound exhibits notable biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents.
Table 3: Antimicrobial Activity Data
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cells
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties beneficial for treating neurodegenerative diseases. It appears to modulate oxidative stress pathways, enhancing neuronal survival under stress conditions.
Research Findings
In studies assessing oxidative stress in neuronal cells exposed to toxic agents, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate vary in substituent groups, stereochemistry, and heterocyclic cores. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Morpholine Derivatives
Key Differences and Research Findings
Substituent Effects on Reactivity and Solubility :
- The 3-hydroxypropyl group in the target compound enhances hydrophilicity compared to the ethoxy-ester analog (), which is more lipophilic and prone to hydrolysis .
- The 2-hydroxyethyl variant () has a shorter alkyl chain, reducing steric bulk and improving aqueous solubility, making it suitable for formulations requiring rapid dissolution .
Stereochemical and Functional Group Impact: The (S)-2-amino-3-methoxy-3-oxopropyl substituent () introduces both amino and ester functionalities, enabling participation in hydrogen bonding and enzymatic recognition, critical for drug-receptor interactions . 4-aminophenyl-substituted analogs () exhibit aromaticity, which may improve binding to hydrophobic pockets in proteins but reduce metabolic stability .
Synthetic Utility: The target compound and its 3-ethoxy-3-oxopropyl analog () are intermediates in the synthesis of Elironrasib (RMC-6291), a RAS inhibitor. The hydroxypropyl variant offers better metabolic stability than the ethoxy-ester, which requires in vivo activation . The hydroxymethyl positional isomer () demonstrates how minor structural changes (C3 vs. C2 substitution) alter conformational flexibility and synthetic accessibility .
Physicochemical Properties :
- The tert-butyl group in all analogs provides steric protection to the carbamate, enhancing stability under acidic conditions.
- Boiling points and densities (e.g., 320.7°C and 1.118 g/cm³ for ’s compound) highlight the influence of molecular weight and hydrogen-bonding capacity on physical properties .
Biological Activity
tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate is a compound that falls within the category of morpholine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula: CHNO
- Molecular Weight: 217.26 g/mol
- CAS Number: 135065-71-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Morpholine derivatives often exhibit modulating effects on G-protein coupled receptors (GPCRs) and can influence signaling pathways related to inflammation and pain.
Biological Activity Overview
-
Antimicrobial Activity:
- Recent studies have highlighted the potential of morpholine derivatives as antimicrobial agents. For example, compounds similar to tert-butyl morpholines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
-
Anti-inflammatory Effects:
- Morpholine derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
-
Neuroprotective Properties:
- Some studies have suggested that morpholine derivatives may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration. The exact mechanisms remain under investigation, but the modulation of neurotransmitter systems is a likely pathway.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Mir et al. evaluated various pyrrole derivatives, including morpholine analogs, against bacterial pathogens. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting the potential of morpholine-based compounds in pharmaceutical applications . -
Inflammation Model Studies:
In a controlled animal study assessing the anti-inflammatory effects of morpholine derivatives, researchers found significant reductions in inflammation markers when treated with tert-butyl morpholines compared to untreated controls. This suggests a promising avenue for further research into its therapeutic applications in inflammatory diseases .
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate?
The compound is synthesized via multi-step organic reactions. For example, a structurally similar derivative, tert-Butyl (2S,3S)-2-[α-(2-(3-hydroxypropyl)phenoxy)(phenyl)methyl]morpholine-4-carboxylate, was prepared in 70% yield through nucleophilic substitution followed by deprotection. Key steps include:
- Stereocontrol : Use of chiral intermediates or enantioselective catalysts to maintain the (R)-configuration.
- Coupling : Mitsunobu reaction or palladium-catalyzed cross-coupling for introducing the 3-hydroxypropyl group.
- Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) protection under acidic/basic conditions.
Purification involves column chromatography and recrystallization, with final characterization by -NMR (e.g., δ 3.63 ppm for hydroxypropyl protons) and HRMS (observed [M+H] 428.2430 vs. calculated 428.2431) .
[Advanced] How can researchers resolve low enantiomeric purity during synthesis?
Enantiomeric impurities often arise from racemization during coupling or deprotection. Optimization strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification to achieve >99% ee.
- Reaction Monitoring : Real-time tracking via circular dichroism (CD) spectroscopy to detect early-stage racemization.
- Temperature Control : Maintaining reactions below 0°C during acid-sensitive steps (e.g., Boc deprotection with TFA).
In radiosynthesis analogs, Pd-mediated -labeling achieved 98% radiochemical purity by optimizing catalyst load (Pd(dba) at 1.6 µmol) and reaction time (5 min at 100°C) .
[Basic] What spectroscopic and analytical techniques are critical for characterization?
- NMR Spectroscopy : Key -NMR signals include:
- δ 1.40 ppm (s, 9H, tert-butyl group)
- δ 3.63 ppm (t, J = 6.0 Hz, 2H, hydroxypropyl -CH-OH)
- δ 5.12 ppm (d, J = 5.1 Hz, 1H, morpholine ring proton).
- HRMS : Confirm molecular ion ([M+H] 428.2431) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL-2018 for refinement) .
[Advanced] How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Purity Variance : Impurities >2% can skew IC values. Validate purity via LC-MS and elemental analysis.
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1%).
- Receptor Heterogeneity : For α2C adrenergic receptor studies (as in related phenylmorpholines ), use isoform-specific cell lines (e.g., CHO-K1 transfected with human α2C).
Replicate key findings using standardized protocols (e.g., NIH Assay Guidance Manual).
[Basic] What are the stability considerations for long-term storage?
- Temperature : Store at -20°C under inert atmosphere (N or Ar) to prevent hydrolysis.
- Light Sensitivity : Protect from UV exposure using amber glass vials.
- Hygroscopicity : Use desiccants (silica gel) to avoid moisture absorption, which can degrade the Boc group .
[Advanced] How to design stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC (e.g., C18 column, 220 nm detection).
- Thermal Stress : Heat at 40–60°C for 48 hrs to assess Arrhenius degradation kinetics.
- Oxidative Stability : Expose to 0.1% HO and track peroxide adducts by LC-MS.
In related compounds, tert-butyl esters showed <5% degradation at pH 7.4 after 72 hrs but >30% hydrolysis at pH 1.2 .
[Basic] What pharmacological models are suitable for evaluating this compound?
- In Vitro :
- Enzyme inhibition assays (e.g., kinase or protease panels).
- Cell viability studies (MTT assay) using cancer lines (e.g., MCF-7, HepG2).
- In Vivo :
- Pharmacokinetic profiling in rodents (IV/PO administration, t calculation).
- Radiolabeled analogs (e.g., ) for PET imaging of tissue distribution .
[Advanced] How to resolve conflicting crystallographic data for stereochemical assignments?
- Data Collection : Use high-resolution (<1.0 Å) synchrotron X-ray data.
- Refinement : Apply SHELXL-2019 with TWIN/BASF commands for twinned crystals.
- Validation : Cross-check with Flack parameter (|x| < 0.1) and Hooft statistics (p > 0.95).
For example, SHELX refinement of a related morpholine derivative achieved R = 0.035 and wR = 0.092 .
[Basic] What safety precautions are essential during handling?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents.
- Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for TFA) .
[Advanced] How to optimize radiosynthesis for tracer studies?
- Isotope Incorporation : Use -CHI in Pd-mediated cross-coupling (e.g., with trimethyltin precursors).
- Purification : Semi-preparative HPLC (XTerra C18 column, 10 mm × 250 mm) with ethanol:water (70:30) mobile phase.
- Quality Control : Validate radiochemical purity (>95%) via radio-TLC and gamma counting.
In a study, this approach achieved a molar activity of 45 GBq/µmol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
